3-Ethyl-2-methylnonane

Description

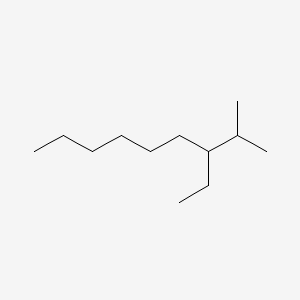

Structure

2D Structure

3D Structure

Properties

CAS No. |

62184-73-0 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

3-ethyl-2-methylnonane |

InChI |

InChI=1S/C12H26/c1-5-7-8-9-10-12(6-2)11(3)4/h11-12H,5-10H2,1-4H3 |

InChI Key |

NVCDNLWOUSWNRQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(CC)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 3-Ethyl-2-methylnonane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core chemical properties of 3-Ethyl-2-methylnonane, a branched-chain alkane. Due to the limited availability of direct experimental data for this specific isomer, this document leverages data from structurally similar C12 alkanes to provide reliable estimates for key physical and chemical characteristics. Detailed experimental protocols for the determination of these properties are also presented to facilitate further research and application. This guide is intended to be a valuable resource for professionals in research, science, and drug development who may encounter or utilize this compound in their work.

Introduction

This compound is a saturated hydrocarbon with the molecular formula C₁₂H₂₆. As a member of the alkane family, it is a nonpolar compound characterized by single bonds between its carbon and hydrogen atoms. Understanding the chemical and physical properties of such molecules is fundamental in various applications, including its potential use as a solvent, in fuel compositions, or as a reference compound in analytical chemistry. This guide synthesizes available computed data with empirical data from related isomers to present a thorough profile of this compound.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the tables below. It is important to note that while some data are derived from computational models, the values for boiling point, density, and solubility are estimated based on experimental data for closely related C12 branched-chain alkane isomers.

Table 1: General and Computed Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | --INVALID-LINK--[1] |

| Molecular Formula | C₁₂H₂₆ | --INVALID-LINK--[1] |

| Molecular Weight | 170.33 g/mol | --INVALID-LINK--[1] |

| CAS Number | 62184-73-0 | --INVALID-LINK--[1] |

| Canonical SMILES | CCCCCCC(CC)C(C)C | --INVALID-LINK--[1] |

| InChI Key | NVCDNLWOUSWNRQ-UHFFFAOYSA-N | --INVALID-LINK--[1] |

| XLogP3 | 6.1 | --INVALID-LINK--[1] |

| Hydrogen Bond Donor Count | 0 | --INVALID-LINK--[1] |

| Hydrogen Bond Acceptor Count | 0 | --INVALID-LINK--[1] |

| Rotatable Bond Count | 7 | --INVALID-LINK--[1] |

Table 2: Estimated Physical Properties of this compound

| Property | Estimated Value | Basis for Estimation |

| Boiling Point | 205 - 215 °C | Based on the boiling points of other C12 branched alkanes. |

| Melting Point | < -20 °C | Alkanes with similar branching and carbon number have low melting points. |

| Density | ~0.76 g/cm³ at 20°C | Based on the densities of other C12 branched alkanes. |

| Vapor Pressure | ~0.1 kPa at 25°C | Estimated based on boiling point and structure. |

Table 3: Solubility Profile of this compound

| Solvent | Solubility | Rationale and Supporting Data |

| Water | Insoluble | As a nonpolar hydrocarbon, it is immiscible with polar solvents like water. The solubility of n-dodecane in water is extremely low (3.7 x 10⁻⁶ g/L at 25°C). |

| Ethanol | Soluble | Alkanes are generally soluble in alcohols. n-Dodecane is cited as being very soluble in ethanol. |

| Acetone | Soluble | n-Dodecane is reported to be soluble in acetone. |

| Diethyl Ether | Very Soluble | n-Dodecane is very soluble in diethyl ether. |

| Hexane (B92381) | Miscible | "Like dissolves like"; it is fully miscible with other nonpolar hydrocarbon solvents. |

| Toluene | Miscible | Soluble in aromatic hydrocarbon solvents. |

Experimental Protocols

The following sections detail the methodologies for the experimental determination of the key physical properties of this compound.

Determination of Boiling Point

The boiling point can be determined using a micro-boiling point method or by distillation.

-

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating source (Bunsen burner or oil bath).

-

Procedure:

-

A small amount of the sample (approximately 0.5 mL) is placed in the small test tube.

-

The capillary tube is placed in the test tube with the open end down.

-

The test tube is attached to the thermometer and placed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heating is stopped, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

-

Determination of Density

The density of liquid hydrocarbons can be accurately measured using a digital density meter, following a standard method such as ASTM D4052.

-

Principle: The density is determined by measuring the change in the oscillation frequency of a U-shaped tube when it is filled with the sample liquid.

-

Apparatus: Digital density meter, syringe for sample injection.

-

Procedure:

-

Calibrate the instrument with dry air and distilled water at a known temperature (e.g., 20°C).

-

Inject the sample into the oscillating U-tube, ensuring no air bubbles are present.

-

The instrument measures the oscillation period and calculates the density of the sample.

-

The measurement should be repeated to ensure reproducibility.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the identification and purity assessment of this compound.

-

Principle: The sample is vaporized and separated into its components based on their boiling points and interactions with the stationary phase of the GC column. The separated components are then ionized and fragmented in the mass spectrometer, producing a unique mass spectrum for identification.

-

Sample Preparation: The sample is typically diluted in a suitable solvent like hexane before injection.

-

Instrumentation and Parameters:

-

Gas Chromatograph: Equipped with a capillary column suitable for hydrocarbon analysis (e.g., a non-polar stationary phase like 100% dimethylpolysiloxane).

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Split injection mode.

-

Oven Temperature Program: An initial temperature of 50°C, held for 2 minutes, then ramped to 250°C at a rate of 10°C/min, and held for 5 minutes.

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.

-

Mass Range: Scanned from m/z 40 to 400.

-

-

Data Analysis: The retention time and the mass spectrum of the eluted peak are compared with those of a known standard or a spectral library for confirmation of identity. For branched alkanes, characteristic fragment ions (e.g., m/z 43, 57, 71, 85) are observed.

Visualizations

Workflow for Experimental Characterization

The following diagram illustrates a logical workflow for the experimental determination of the key chemical properties of this compound.

Caption: Logical workflow for the experimental characterization of this compound.

Conclusion

This technical guide provides a consolidated resource on the chemical properties of this compound for researchers, scientists, and drug development professionals. By combining computed data with estimations based on experimental values of structurally similar compounds, a reliable profile of its key characteristics has been established. The detailed experimental protocols offer a practical framework for the empirical validation and further investigation of this and other branched-chain alkanes. The provided workflow visualization further clarifies the logical progression of experimental characterization. This document serves as a foundational reference to support the safe and effective use of this compound in various scientific and industrial applications.

References

Spectroscopic Profile of 3-Ethyl-2-methylnonane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated spectroscopic data for 3-Ethyl-2-methylnonane. Due to the absence of publicly available experimental spectra for this specific compound, this document focuses on predicted spectroscopic characteristics based on established principles of mass spectrometry and nuclear magnetic resonance spectroscopy for branched alkanes. Detailed experimental protocols for acquiring such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted mass spectrometry, ¹³C NMR, and ¹H NMR data for this compound. These predictions are based on the analysis of fragmentation patterns and chemical shift values typical for structurally similar branched alkanes.

Table 1: Predicted Mass Spectrometry (MS) Data for this compound

| m/z | Predicted Fragment | Comments |

| 170 | [C₁₂H₂₆]⁺• (Molecular Ion) | Expected to be of very low abundance or absent in Electron Ionization (EI) MS due to the highly branched structure promoting fragmentation. |

| 155 | [M - CH₃]⁺ | Loss of a methyl group. |

| 141 | [M - C₂H₅]⁺ | Loss of an ethyl group, likely a significant fragment due to cleavage at the ethyl branch. |

| 127 | [M - C₃H₇]⁺ | Loss of a propyl group. |

| 113 | [M - C₄H₉]⁺ | Loss of a butyl group. |

| 99 | [M - C₅H₁₁]⁺ | Loss of a pentyl group. |

| 85 | [M - C₆H₁₃]⁺ | Loss of a hexyl group through cleavage at the main chain. |

| 71 | [C₅H₁₁]⁺ | A stable secondary carbocation resulting from cleavage. |

| 57 | [C₄H₉]⁺ | A stable tertiary carbocation, often the base peak in branched alkanes. |

| 43 | [C₃H₇]⁺ | A common and abundant fragment in alkane mass spectra. |

| 29 | [C₂H₅]⁺ | Ethyl cation. |

Table 2: Predicted ¹³C Nuclear Magnetic Resonance (NMR) Data for this compound

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (DEPT) |

| C1 (CH₃) | 10-15 | CH₃ |

| C2 (CH) | 30-40 | CH |

| C3 (CH) | 40-50 | CH |

| C4 (CH₂) | 25-35 | CH₂ |

| C5 (CH₂) | 20-30 | CH₂ |

| C6 (CH₂) | 20-30 | CH₂ |

| C7 (CH₂) | 20-30 | CH₂ |

| C8 (CH₂) | 20-30 | CH₂ |

| C9 (CH₃) | 10-15 | CH₃ |

| Ethyl-CH₂ | 20-30 | CH₂ |

| Ethyl-CH₃ | 10-15 | CH₃ |

| Methyl-C2 (CH₃) | 15-25 | CH₃ |

Table 3: Predicted ¹H Nuclear Magnetic Resonance (NMR) Data for this compound

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

| C1-H₃ | 0.8-1.0 | Triplet | ~7 |

| C2-H | 1.4-1.7 | Multiplet | - |

| C3-H | 1.3-1.6 | Multiplet | - |

| C4-H₂ | 1.2-1.4 | Multiplet | - |

| C5-H₂ | 1.2-1.4 | Multiplet | - |

| C6-H₂ | 1.2-1.4 | Multiplet | - |

| C7-H₂ | 1.2-1.4 | Multiplet | - |

| C8-H₂ | 1.2-1.4 | Multiplet | - |

| C9-H₃ | 0.8-1.0 | Triplet | ~7 |

| Ethyl-CH₂ | 1.2-1.5 | Multiplet | - |

| Ethyl-CH₃ | 0.8-1.0 | Triplet | ~7.5 |

| Methyl-C2-H₃ | 0.8-1.0 | Doublet | ~7 |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate this compound from any impurities and to obtain its electron ionization (EI) mass spectrum.

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source.

-

Capillary Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used for alkane analysis.

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of approximately 1 mg/mL.

-

GC Conditions:

-

Injector Temperature: 250 °C.

-

Injection Mode: Split (e.g., 50:1 ratio) to prevent column overloading.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial Temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final Hold: Maintain 250 °C for 5 minutes.

-

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Mass Scan Range: m/z 20-300.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters:

-

Number of scans: 16-64.

-

Relaxation delay: 1-2 seconds.

-

Pulse width: 90°.

-

Spectral width: 0-12 ppm.

-

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters:

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2-5 seconds.

-

Pulse width: 90°.

-

Spectral width: 0-220 ppm.

-

-

-

DEPT (Distortionless Enhancement by Polarization Transfer):

-

Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups. This is crucial for assigning the carbon signals in the complex aliphatic region.

-

Visualization

General Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

3-Ethyl-2-methylnonane: An Inquiry into its Natural Occurrence

A comprehensive review of scientific literature reveals a notable absence of documented evidence for the natural occurrence of the branched alkane, 3-Ethyl-2-methylnonane. Despite extensive searches across chemical databases, academic journals, and repositories of natural product research, no definitive instances of its isolation from plant, animal, or microbial sources have been reported.

This technical guide addresses the current state of knowledge regarding this compound, emphasizing the lack of data on its natural origins. While the compound is recognized within the framework of organic chemistry and its structure is well-defined, its presence as a naturally synthesized molecule remains unconfirmed.

Data Presentation

Due to the absence of studies identifying this compound in natural sources, no quantitative data on its abundance, distribution, or concentration in any biological matrix can be provided. Consequently, the generation of a comparative data table is not feasible at this time.

Experimental Protocols

The scientific literature does not contain experimental protocols for the extraction, isolation, or identification of this compound from a natural matrix. Methodologies for the analysis of volatile organic compounds from various sources are well-established; however, none have specifically reported the detection of this particular branched alkane.

Signaling Pathways and Logical Relationships

As there is no information on the natural occurrence or biological activity of this compound, any discussion of its involvement in signaling pathways would be purely speculative. Therefore, no diagrams representing such pathways or other logical relationships can be constructed.

Conclusion

The investigation into the natural occurrence of this compound has yielded a conclusive lack of evidence. While its synthetic counterparts and isomers may be subjects of chemical research, this specific molecule has not been identified as a component of the natural world based on currently available scientific literature. This presents a potential knowledge gap and an opportunity for future research in the field of natural product chemistry. Researchers and scientists are encouraged to consider the possibility of its existence in unexplored biological niches and to develop analytical methods sensitive enough to detect its potential presence. Until such research is conducted and published, this compound remains a compound of theoretical and synthetic interest rather than one of known natural origin.

Stereoisomers of 3-Ethyl-2-methylnonane

An In-depth Technical Guide to the

Introduction

3-Ethyl-2-methylnonane is a saturated acyclic hydrocarbon with the molecular formula C12H26.[1] Its structure is characterized by a nonane (B91170) backbone substituted with a methyl group at position 2 and an ethyl group at position 3. The presence of two stereogenic centers (chiral centers) at carbons C2 and C3 gives rise to stereoisomerism. Consequently, four distinct stereoisomers of this compound exist.

For researchers and professionals in drug development, the study of stereoisomers is of paramount importance. Different stereoisomers of a chiral molecule can exhibit markedly different pharmacological, toxicological, and metabolic properties. Therefore, the ability to separate, identify, and characterize each stereoisomer is a critical aspect of modern chemical and pharmaceutical research. This guide provides a comprehensive overview of the stereoisomers of this compound, including their structural relationships, physicochemical properties, and detailed experimental protocols for their separation and characterization.

Stereoisomeric Structure and Relationships

The structure of this compound features two chiral centers at the C2 and C3 positions. According to the 2^n rule, where 'n' is the number of chiral centers, there is a maximum of 2^2 = 4 possible stereoisomers. These isomers exist as two pairs of enantiomers. The relationship between a member of one enantiomeric pair and a member of the other is diastereomeric.

The four stereoisomers are:

-

(2R, 3R)-3-Ethyl-2-methylnonane

-

(2S, 3S)-3-Ethyl-2-methylnonane

-

(2R, 3S)-3-Ethyl-2-methylnonane

-

(2S, 3R)-3-Ethyl-2-methylnonane

The structural relationships between these isomers are visualized in the diagram below.

Caption: Relationships between the stereoisomers of this compound.

Physicochemical and Spectroscopic Data

While specific experimental data for the individual, separated stereoisomers of this compound are not extensively reported in public literature, their fundamental properties can be summarized. Enantiomeric pairs will have identical physical properties (e.g., boiling point, density) but will rotate plane-polarized light in equal but opposite directions. Diastereomers, however, are distinct compounds with different physical properties.

| Property | Value / Expected Value | Method / Remarks |

| Molecular Formula | C12H26 | - |

| Molecular Weight | 170.33 g/mol | Computed by PubChem.[1] |

| Boiling Point | Expected to be distinct for each diastereomeric pair. | Enantiomers within a pair have identical boiling points. |

| Density | Expected to be distinct for each diastereomeric pair. | Enantiomers within a pair have identical densities. |

| Optical Rotation ([α]D) | Equal in magnitude and opposite in sign for enantiomers. | Non-zero for pure enantiomers; zero for a racemic mixture. |

| ¹H and ¹³C NMR | Spectra for enantiomers are identical without a chiral auxiliary. | Diastereomers will exhibit distinct chemical shifts. |

| Mass Spectrometry (MS) | Fragmentation patterns are expected to be identical for all stereoisomers. | Provides molecular weight and fragmentation data.[2] |

Experimental Protocols

Synthesis

A non-stereoselective synthesis of this compound would produce a racemic mixture of all four stereoisomers. A plausible laboratory-scale synthesis can be achieved via a Grignard reaction.

Protocol: Synthesis via Grignard Reaction

-

Preparation of Grignard Reagent: React 1-bromohexane (B126081) with magnesium turnings in anhydrous diethyl ether under an inert nitrogen atmosphere to form hexylmagnesium bromide.

-

Carbonyl Addition: Cool the Grignard solution to 0°C in an ice bath. Slowly add 3-ethylpentan-2-one (B1293596) dropwise to the stirred solution.

-

Reaction and Quenching: Allow the reaction to warm to room temperature and stir for several hours. Monitor progress by Thin-Layer Chromatography (TLC). Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Workup: Extract the product into diethyl ether. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate.

-

Deoxygenation: The resulting tertiary alcohol must be deoxygenated. A common method is Barton-McCombie deoxygenation, which involves converting the alcohol to a thiocarbonyl derivative (e.g., a xanthate) followed by radical-initiated reduction with a tin hydride, such as tributyltin hydride (Bu3SnH) and a radical initiator (AIBN).

-

Purification: Purify the final alkane product using column chromatography on silica (B1680970) gel to yield a mixture of the four stereoisomers of this compound.

Separation and Purification of Stereoisomers

The separation of the stereoisomers is best achieved using chiral High-Performance Liquid Chromatography (HPLC).[3] Diastereomers can often be separated on standard stationary phases, while enantiomers require a chiral stationary phase (CSP).

Protocol: Chiral HPLC Separation

-

Instrumentation: A standard HPLC system equipped with a pump, injector, column oven, and a suitable detector. A Refractive Index (RI) detector is often necessary for alkanes as they lack a UV chromophore.[3]

-

Chiral Stationary Phase: A polysaccharide-based column (e.g., Chiralpak IA, IB, or IC) is recommended.

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a non-polar solvent, typically n-hexane or heptane. Isopropanol or ethanol (B145695) may be used as a polar modifier in very small percentages to optimize separation, but for a non-polar alkane, a pure alkane mobile phase is often sufficient.[3]

-

Sample Preparation: Dissolve the mixture of stereoisomers in the mobile phase to a concentration of approximately 1-2 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[3]

-

Chromatographic Conditions (Example):

-

Column: Chiralpak IA (250 x 4.6 mm, 5 µm)

-

Mobile Phase: 100% n-Hexane

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection: Refractive Index (RI)

-

Injection Volume: 10 µL

-

-

Data Analysis and Collection: Identify the peaks corresponding to each stereoisomer based on their retention times. Collect the separated fractions for further characterization. The order of elution will depend on the specific CSP and conditions used. Typically, two well-separated peaks representing the two diastereomeric pairs would be observed. Further optimization or a different CSP might be required to separate all four isomers in a single run.

The workflow for separation and analysis can be visualized as follows:

References

3-Ethyl-2-methylnonane CAS number 62184-73-0 properties

An In-depth Technical Guide to 3-Ethyl-2-methylnonane (CAS 62184-73-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a branched-chain alkane, a saturated hydrocarbon with the molecular formula C12H26.[1] As a member of the alkane family, it is a non-polar compound characterized by single bonds between its carbon atoms. Its structure consists of a nonane (B91170) main chain with a methyl group at the second carbon and an ethyl group at the third carbon.[2][3] This technical guide provides a summary of its computed physicochemical properties, extrapolated safety information, and standardized experimental protocols relevant to its analysis. Due to its specific isomeric structure, publicly available experimental data is limited; therefore, this guide leverages data from analogous compounds and established analytical methodologies for branched alkanes.

Physicochemical and Computed Properties

Quantitative data for this compound is primarily based on computational models.[1] The following table summarizes these key properties.

| Property | Value | Source |

| Identifiers | ||

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 62184-73-0 | PubChem[1] |

| Molecular Formula | C12H26 | PubChem[1] |

| SMILES | CCCCCCC(CC)C(C)C | PubChem[1] |

| InChIKey | NVCDNLWOUSWNRQ-UHFFFAOYSA-N | PubChem[1] |

| Molecular Properties | ||

| Molecular Weight | 170.33 g/mol | Computed by PubChem[1] |

| Exact Mass | 170.203450829 Da | Computed by PubChem[1] |

| Computed Properties | ||

| XLogP3-AA (Lipophilicity) | 6.1 | Computed by XLogP3[1] |

| Hydrogen Bond Donor Count | 0 | Computed by Cactvs[1] |

| Hydrogen Bond Acceptor Count | 0 | Computed by Cactvs[1] |

| Rotatable Bond Count | 7 | Computed by Cactvs[1] |

| Topological Polar Surface Area | 0 Ų | Computed by Cactvs[1] |

Safety and Handling

-

Physical Hazards : Assumed to be a flammable liquid and vapor.[5] Containers may explode when heated, and vapors can form explosive mixtures with air, potentially traveling to an ignition source and flashing back.[4]

-

Health Hazards : May be fatal if swallowed and enters the airways (aspiration hazard).[5] Inhalation of high concentrations may cause symptoms of overexposure such as headache, dizziness, tiredness, nausea, and vomiting.[4] Direct contact may cause skin and eye irritation.

-

Precautionary Measures :

-

Prevention : Keep away from heat, sparks, open flames, and hot surfaces.[4][6] Use explosion-proof electrical and ventilating equipment and non-sparking tools.[6] Wear protective gloves, clothing, and eye protection.[4][6] Use only outdoors or in a well-ventilated area.[6]

-

Response : If swallowed, immediately call a poison center or doctor; do NOT induce vomiting.[5] If on skin or hair, rinse the skin with water after taking off all contaminated clothing.[5] In case of fire, use CO2, dry chemical, or foam for extinction.[4]

-

Storage : Store in a well-ventilated, cool place and keep the container tightly closed.[5] Store locked up.[4]

-

Disposal : Dispose of contents and container to an approved waste disposal plant.[5]

-

Experimental Protocols

Specific experimental protocols for this compound are not published. However, standard analytical techniques for branched alkanes are well-established. The following are representative protocols for structural elucidation and purity assessment.

Protocol 1: Purity and Identity Confirmation by GC-MS

This method is suitable for determining the purity of this compound and confirming its identity by analyzing its fragmentation pattern.

-

Instrumentation : Gas chromatograph equipped with a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for identification.

-

Column : HP-5 (or equivalent non-polar column), 30 m x 0.25 mm I.D., 0.25 µm film thickness.[7]

-

Carrier Gas : Helium at a constant flow of 1.0 mL/min.[7]

-

Sample Preparation : Prepare a 1 mg/mL solution of the analyte in a volatile solvent such as hexane (B92381) or dichloromethane.

-

GC Conditions :

-

MS Conditions :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Mass Range : Scan from m/z 35 to 350.

-

Detector Temperature : 300 °C.[7]

-

-

Data Analysis : Purity is determined by the area normalization method from the FID chromatogram.[7] The mass spectrum is compared with libraries or analyzed for characteristic alkane fragmentation patterns to confirm the structure.

Protocol 2: Structural Analysis by NMR Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination of organic molecules. For a complex branched alkane, 2D NMR techniques are particularly useful.[8]

-

Instrumentation : NMR Spectrometer (400 MHz or higher).

-

Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Acquisition :

-

Pulse Program : Standard 90° pulse.

-

Spectral Width : 0-12 ppm.

-

Relaxation Delay : 1-2 seconds.

-

Number of Scans : 16-32 scans for good signal-to-noise.

-

-

¹³C NMR Acquisition :

-

Pulse Program : Proton-decoupled (e.g., zgpg30).

-

Spectral Width : 0-160 ppm.

-

Relaxation Delay : 2-5 seconds.

-

Number of Scans : 1024 or more, as needed.

-

-

2D NMR (Optional but Recommended) :

-

COSY (Correlation Spectroscopy) : To establish ¹H-¹H coupling networks and identify adjacent protons.[8]

-

HSQC (Heteronuclear Single Quantum Coherence) : To correlate each proton signal with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation) : To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the full carbon skeleton.

-

-

Data Analysis : Analyze chemical shifts, coupling constants, and correlation peaks in 2D spectra to assign all proton and carbon signals, confirming the 3-ethyl and 2-methyl branching on the nonane backbone.

Visualizations

Logical Workflow for Analysis

The following diagram illustrates a typical workflow for the comprehensive analysis of a chemical substance like this compound.

Caption: Workflow for Identification and Purity Analysis.

IUPAC Naming Convention Logic

This diagram breaks down the logic used to derive the IUPAC name "this compound".

Caption: Logical derivation of the IUPAC name for the compound.

References

- 1. This compound | C12H26 | CID 53424688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. 3-ETHYL-2-METHYLPENTANE - Safety Data Sheet [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Identification of dodecane isomers in complex mixtures

An In-depth Technical Guide to the Identification of Dodecane (B42187) Isomers in Complex Mixtures

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise identification of chemical isomers—molecules sharing the same molecular formula but differing in structural arrangement—is a cornerstone of modern analytical chemistry. This capability is paramount in fields ranging from drug development, where different enantiomers of a drug can have vastly different therapeutic effects and toxicities, to environmental science and petrochemistry.[1] Dodecane (C₁₂H₂₆), an alkane with 355 structural isomers, serves as a significant model and component in complex hydrocarbon mixtures such as diesel fuel, lubricating oils, and sustainable aviation fuels.[2][3][4] The sheer number of isomers, many with similar physicochemical properties like boiling points, presents a formidable analytical challenge.[5][6]

This guide provides an in-depth exploration of the advanced analytical techniques and experimental protocols used to separate and identify dodecane isomers within intricate matrices. We will delve into the core methodologies of comprehensive two-dimensional gas chromatography (GC×GC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy, offering detailed protocols and data interpretation strategies for professionals in the field.

Core Analytical Techniques: A Comparative Overview

The identification of dodecane isomers hinges on powerful analytical techniques that can resolve compounds with subtle structural differences. The primary methods employed are chromatographic and spectroscopic. Gas chromatography offers the separation power, while mass spectrometry and NMR spectroscopy provide the detailed structural information needed for unambiguous identification.

| Technique | Principle | Strengths | Limitations |

| GC-MS | Separates volatile compounds based on boiling point and polarity, followed by mass-based detection and fragmentation analysis.[7] | Robust, provides both quantitative and qualitative data, and allows for confident compound identification through mass spectra.[7] | Limited peak capacity for extremely complex mixtures, leading to co-elution. Mass spectra for many alkane isomers can be very similar.[8] |

| GC×GC-MS | Couples two different GC columns for a two-dimensional separation, significantly enhancing peak capacity and resolution before MS analysis.[8] | Unrivaled separation power for highly complex samples, structured chromatograms aid in non-targeted identification, and separates matrix interferences.[8][9] | More complex instrumentation and data processing compared to 1D GC-MS. |

| NMR Spectroscopy | Probes the chemical environment of atomic nuclei (¹H and ¹³C) within a magnetic field, revealing detailed information about molecular structure and connectivity.[1] | Provides unambiguous structural elucidation, distinguishes between constitutional and stereoisomers, and can identify isomers without chromatographic separation in simpler mixtures.[1] | Lower sensitivity compared to GC-MS, requires higher sample concentrations, and is challenging for analyzing highly complex mixtures without prior separation. |

Experimental Protocols

Detailed and standardized methodologies are crucial for reproducible and accurate isomer identification. The following sections outline generalized protocols for the key analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on standard methods for analyzing volatile hydrocarbons.[6][7]

Objective: To separate and identify dodecane isomers in a liquid sample (e.g., fuel, environmental extract).

Sample Preparation:

-

Dilute the sample in a high-purity solvent (e.g., hexane (B92381) or pentane) to an appropriate concentration. For trace analysis, pre-concentration steps like solid-phase microextraction (SPME) may be necessary.[10][11]

-

Add an internal standard (e.g., a deuterated alkane) for accurate quantification.

-

Transfer the prepared sample to a 2 mL autosampler vial.

Instrumentation:

-

Gas Chromatograph: Equipped with a split/splitless injector and a high-resolution capillary column. A nonpolar column (e.g., 5% phenyl-methylpolysiloxane) is effective for separating alkanes based on boiling point and molecular shape.[6][12]

-

Mass Spectrometer: An electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

GC-MS Conditions (Typical):

-

Injector: Split mode (e.g., 50:1 split ratio), temperature set to 280°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: Increase to 250°C at a rate of 5°C/min.

-

Final hold: Hold at 250°C for 10 minutes.

-

-

MS Conditions:

-

Ion Source Temperature: 230°C.

-

Ionization Energy: 70 eV (for standard library comparison).[13]

-

Mass Range: Scan from m/z 40 to 300.

-

Data Analysis:

-

Peak Identification: Integrate all chromatographic peaks. Compare the resulting mass spectrum of each peak against a reference library (e.g., NIST).

-

Retention Index (RI) Calculation: Analyze a homologous series of n-alkanes under the same conditions to calculate the Kovats Retention Index for each peak. Compare these experimental RIs with literature values for positive identification.[3][14]

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) Protocol

This protocol is designed for the analysis of highly complex hydrocarbon mixtures like petroleum distillates.[3][9]

Objective: To achieve high-resolution separation of dodecane isomer groups in a complex matrix.

Sample Preparation:

-

Sample preparation is similar to that for 1D GC-MS, involving dilution in a suitable solvent.

Instrumentation:

-

GC×GC System: A gas chromatograph equipped with a modulator (thermal or flow-based) positioned between two columns of different selectivity.[8]

-

First Dimension (1D) Column: A long, nonpolar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Second Dimension (2D) Column: A short, semi-polar or polar column (e.g., 1-2 m x 0.1 mm, 0.1 µm film thickness).[8]

-

-

Detector: A fast-acquisition detector, typically a Time-of-Flight Mass Spectrometer (TOF-MS) or a Flame Ionization Detector (FID).

GC×GC Conditions (Typical):

-

Injector: Split mode, temperature 300°C.

-

Carrier Gas: Helium, constant flow.

-

1D Oven Temperature Program:

-

Initial temperature: 40°C, hold for 1 minute.

-

Ramp: Increase to 320°C at 2°C/min.

-

-

2D Oven Temperature Program: Typically maintained at a slightly higher temperature (e.g., +10°C) than the main oven to ensure rapid elution.

-

Modulation Period: A short modulation period (e.g., 6-8 seconds) is used to slice the effluent from the first column and inject it onto the second.[15]

Data Analysis:

-

Contour Plot Visualization: The data is represented as a 2D contour plot, where compounds with similar chemical properties (e.g., n-alkanes, branched alkanes, cycloalkanes) form distinct, ordered bands.[8][14]

-

Isomer Grouping: Within the iso-alkane band, isomers are further sorted by their degree of branching and retention behavior.[3]

-

Identification: Compound classes are identified based on their location in the 2D plot. Individual isomer identification relies on comparing mass spectra and calculated retention indices against reference data and models.[16][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used for detailed structural elucidation, typically on isolated isomers or simplified fractions from chromatography.

Objective: To determine the precise chemical structure of a dodecane isomer.

Sample Preparation:

-

Dissolve a sufficient amount of the purified sample (typically >1 mg) in a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher).

Experiments to Perform:

-

¹H NMR: Provides information on the number of different proton environments and their neighboring protons (via spin-spin coupling). Protons on alkyl groups typically appear in the highly shielded region of 0.7 to 1.5 ppm.[17]

-

¹³C NMR: Shows the number of unique carbon environments in the molecule. The chemical shifts of carbon atoms are sensitive to their local environment, allowing differentiation between isomers. For example, n-hexane has 3 unique carbon signals, while its isomer 2,2-dimethylbutane (B166423) has 4.[18]

-

2D NMR (COSY, HSQC, HMBC): These advanced experiments are used to establish connectivity between atoms.

Data Analysis:

-

The combination of chemical shifts, coupling constants, and 2D correlation data allows for the unambiguous assignment of the complete molecular structure.

Data Presentation and Interpretation

Quantitative data is essential for the reliable identification of isomers. Retention indices and mass spectral fragmentation patterns are key datasets derived from GC-based methods.

Table 1: Kovats Retention Indices (RI) of Select Dodecane Isomers

The Kovats Retention Index (RI) standardizes retention times relative to a series of co-injected n-alkanes, making data comparable across different instruments.[6][14] On a standard nonpolar column, more highly branched isomers tend to have lower boiling points and thus lower retention indices than their less branched or straight-chain counterparts.

| Isomer Name | Molecular Structure | Typical RI (Nonpolar Column) |

| n-Dodecane | CH₃(CH₂)₁₀CH₃ | 1200 |

| 2-Methylundecane | CH₃CH(CH₃)(CH₂)₈CH₃ | ~1173 |

| 3-Methylundecane | CH₃CH₂CH(CH₃)(CH₂)₇CH₃ | ~1178 |

| 2,2-Dimethyl-decane | (CH₃)₃C(CH₂)₇CH₃ | ~1155 |

| 2,6,10-Trimethylnonane | (CH₃)₂CH(CH₂)₃CH(CH₃)(CH₂)₃CH(CH₃)₂ | ~1125 |

| 2,2,4,6,6-Penta-methylheptane | (CH₃)₃CCH₂CH(CH₃)CH₂C(CH₃)₃ | ~1118 |

Note: RI values are approximate and can vary slightly with analytical conditions.

Table 2: Characteristic Mass Spectral Fragments for Alkanes

Electron ionization (70 eV) of alkanes produces a series of carbocation fragments. While the molecular ion (M⁺) peak for long-chain alkanes is often weak or absent, the fragmentation pattern provides clues about the structure.[19][20]

| m/z Value | Ion Series | Significance |

| 43 | C₃H₇⁺ | Often the base peak (most abundant) |

| 57 | C₄H₉⁺ | Highly abundant fragment |

| 71 | C₅H₁₁⁺ | Abundant fragment |

| 85 | C₆H₁₃⁺ | Abundant fragment |

| M-15 | [M-CH₃]⁺ | Loss of a methyl group |

| M-29 | [M-C₂H₅]⁺ | Loss of an ethyl group |

| M-43 | [M-C₃H₇]⁺ | Loss of a propyl group |

Note: Highly branched isomers often show enhanced fragmentation at the branching points.

Visualizing the Workflow and Logic

Diagrams created using the DOT language help clarify complex workflows and analytical principles.

Caption: A generalized workflow for the identification of dodecane isomers.

Caption: The operational principle of comprehensive two-dimensional gas chromatography.

Caption: A decision tree for selecting the appropriate analytical technique.

Conclusion

The identification of dodecane isomers in complex mixtures is a challenging yet achievable task with modern analytical instrumentation. For comprehensive screening and analysis of intricate samples like fuels and environmental contaminants, GC×GC coupled with mass spectrometry stands as the most powerful technique due to its immense separation capabilities.[8][9] Standard GC-MS remains a robust and widely accessible tool for less complex mixtures, providing reliable quantitative and qualitative data.[7] When the goal is absolute structural confirmation of a specific isomer, NMR spectroscopy is the definitive method, offering unparalleled insight into the molecular architecture.[1]

The future of isomer analysis lies in the integration of these techniques, using advanced chromatographic methods for separation and hyphenated spectroscopic methods for confident identification. Furthermore, the development of predictive retention index models and mass spectral libraries will continue to enhance the speed and accuracy of identifying the vast number of alkane isomers in complex real-world samples.[3][16]

References

- 1. creative-biostructure.com [creative-biostructure.com]

- 2. Dodecane | C12H26 | CID 8182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. elib.dlr.de [elib.dlr.de]

- 4. List of isomers of dodecane - Wikipedia [en.wikipedia.org]

- 5. vurup.sk [vurup.sk]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. chemistry-matters.com [chemistry-matters.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Picogram measurement of volatile n-alkanes (n-hexane through n-dodecane) in blood using solid-phase microextraction to assess nonoccupational petroleum-based fuel exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Picogram measurement of volatile n-alkanes (n-hexane through n-dodecane) in blood using solid-phase microextraction to assess nonoccupational petroleum-based fuel exposure. | Semantic Scholar [semanticscholar.org]

- 12. benchchem.com [benchchem.com]

- 13. amt.copernicus.org [amt.copernicus.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. Modeling the GCxGC Elution Patterns of a Hydrocarbon Structure Library To Innovate Environmental Risk Assessments of Petroleum Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Alkanes | OpenOChem Learn [learn.openochem.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. MS of n-dodecane [wwwchem.uwimona.edu.jm]

- 20. Dodecane [webbook.nist.gov]

Mass Spectrometry Fragmentation of 3-Ethyl-2-methylnonane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the mass spectrometry fragmentation behavior of the branched alkane, 3-Ethyl-2-methylnonane. The principles outlined herein are fundamental for the structural elucidation of saturated hydrocarbons and are of significant interest in petrochemical analysis, environmental science, and metabolomics where the identification of lipid structures is crucial.

Introduction to Alkane Fragmentation

Under electron ionization (EI), alkanes undergo fragmentation through the cleavage of C-C bonds. The resulting mass spectrum is characterized by a series of peaks corresponding to carbocation fragments. For branched alkanes such as this compound, fragmentation is not random and is governed by the stability of the resulting carbocations. Cleavage is favored at the branching points, as this leads to the formation of more stable secondary and tertiary carbocations. A general observation for branched alkanes is the presence of a weak or entirely absent molecular ion (M+) peak, owing to the high propensity for fragmentation.

Predicted Fragmentation of this compound

The structure of this compound features two branching points at the C2 and C3 positions. The fragmentation upon electron ionization is predicted to preferentially occur at these sites, leading to the formation of stable carbocations. The loss of the largest alkyl group at a branch point is generally the most favored pathway.

The key fragmentation pathways are initiated by the ionization of the molecule, followed by cleavage of C-C bonds adjacent to the branching carbons.

Caption: Predicted major fragmentation pathways of this compound.

Quantitative Data Presentation

| m/z | Proposed Fragment Ion | Proposed Neutral Loss | Predicted Relative Abundance |

| 170 | [C12H26]+• | - | Very Low / Absent |

| 141 | [C10H21]+ | •C2H5 | High |

| 127 | [C9H19]+ | •C3H7 | Moderate |

| 99 | [C7H15]+ | •C5H11 | Moderate |

| 85 | [C6H13]+ | •C6H13 | High |

| 71 | [C5H11]+ | •C7H15 | High |

| 57 | [C4H9]+ | •C8H17 | High (Often Base Peak) |

| 43 | [C3H7]+ | •C9H19 | High |

| 29 | [C2H5]+ | •C10H21 | Moderate |

Experimental Protocols

The analysis of this compound is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). A representative experimental protocol is detailed below.

4.1. Sample Preparation

Samples containing this compound are diluted in a volatile organic solvent such as hexane (B92381) or dichloromethane (B109758) to a concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.

4.2. Gas Chromatography (GC) Conditions

-

Injector: Split/splitless injector, typically operated in split mode with a split ratio of 20:1 to 100:1 to prevent column overloading.

-

Injector Temperature: 250 °C.

-

Column: A nonpolar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is commonly used for separating alkanes.[1]

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Oven Temperature Program: An initial temperature of 40-60 °C held for 1-2 minutes, followed by a ramp of 5-10 °C/min to a final temperature of 280-300 °C, held for 5-10 minutes.[1]

4.3. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 35-500.

-

Scan Rate: 2-3 scans/second.

Caption: A typical experimental workflow for the GC-MS analysis of alkanes.

Conclusion

The mass spectrometry fragmentation of this compound is predicted to be dominated by cleavages at the C2 and C3 branching points, leading to the formation of stable carbocations. The resulting mass spectrum is expected to show prominent peaks at m/z values corresponding to the loss of alkyl radicals, with a characteristically weak or absent molecular ion peak. The provided experimental protocol offers a robust starting point for the GC-MS analysis of this and other branched alkanes, which is essential for their unambiguous identification in complex mixtures.

References

An In-depth Technical Guide to 1H and 13C NMR Spectral Analysis of Branched Alkanes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation techniques for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of branched alkanes. It is designed to serve as a practical resource for the structural elucidation and characterization of these fundamental organic molecules.

Core Principles of NMR Spectroscopy of Alkanes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. For alkanes, ¹H and ¹³C NMR are the most informative, providing detailed insights into the molecular structure.

¹H NMR Spectroscopy: Protons in different chemical environments within a molecule resonate at slightly different frequencies in the presence of a strong magnetic field. These differences in resonance frequencies, known as chemical shifts (δ), are measured in parts per million (ppm). The chemical shift of a proton in an alkane is influenced by the degree of substitution of the carbon to which it is attached. Generally, protons on methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups in alkanes resonate in the upfield region of the spectrum, typically between 0.7 and 2.0 ppm.[1] The integration of the signal (the area under the peak) is proportional to the number of protons giving rise to that signal. Furthermore, spin-spin coupling between non-equivalent protons on adjacent carbons causes the splitting of signals into multiplets, providing valuable information about the connectivity of the carbon skeleton.[2][3] The distance between the individual peaks in a multiplet is called the coupling constant (J), measured in Hertz (Hz).

¹³C NMR Spectroscopy: With a natural abundance of only 1.1%, the ¹³C isotope requires more sensitive techniques. However, ¹³C NMR spectra are generally simpler to interpret than ¹H spectra because carbon-carbon coupling is rare. In proton-decoupled ¹³C NMR, each unique carbon atom typically gives a single sharp line, making it possible to count the number of non-equivalent carbons in a molecule. The chemical shifts for carbons in alkanes typically range from 10 to 60 ppm. The specific chemical shift is influenced by the substitution pattern and the degree of branching.

Advanced Techniques: DEPT and 2D NMR: Distortionless Enhancement by Polarization Transfer (DEPT) is a technique used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons.[4][5][6] DEPT-90 experiments show only CH signals, while DEPT-135 experiments show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons are absent in DEPT spectra. Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), provide information about which protons are coupled to each other, helping to piece together the carbon framework of complex branched alkanes.[7][8][9][10]

Experimental Protocols

Acquiring high-quality NMR spectra is crucial for accurate structural elucidation. The following sections detail the standard procedures for sample preparation and instrument parameters for the analysis of branched alkanes.

Sample Preparation

Proper sample preparation is critical to obtain high-resolution NMR spectra.

-

Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the branched alkane in a suitable deuterated solvent.[11][12][13] For the less sensitive ¹³C NMR, a higher concentration of 20-100 mg is recommended.[11][13]

-

Solvent Selection: Branched alkanes are nonpolar; therefore, deuterated chloroform (B151607) (CDCl₃) is the most common and suitable solvent.[11] The deuterated solvent provides a lock signal for the spectrometer and avoids overwhelming the spectrum with solvent protons.

-

Dissolution and Filtration: Dissolve the sample completely in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[11][13][14] To remove any particulate matter that can degrade the spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube.[12][15]

-

Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard for both ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.

NMR Instrument Parameters

The following are typical parameters for acquiring ¹H and ¹³C NMR spectra of branched alkanes on a standard NMR spectrometer (e.g., 400 or 500 MHz).

| Parameter | ¹H NMR | ¹³C NMR | DEPT-135 |

| Pulse Program | Standard single pulse | Proton-decoupled single pulse | DEPT |

| Solvent | CDCl₃ | CDCl₃ | CDCl₃ |

| Temperature | 298 K | 298 K | 298 K |

| Spectral Width | ~16 ppm | ~220 ppm | ~220 ppm |

| Acquisition Time | 2-4 seconds | 1-2 seconds | 1-2 seconds |

| Relaxation Delay | 1-5 seconds | 2-5 seconds | 2-5 seconds |

| Number of Scans | 8-16 | 128-1024 (or more) | 64-256 |

| Pulse Angle | 30-45° | 30-45° | 135° |

Data Processing: The acquired Free Induction Decay (FID) is transformed into a spectrum using a Fourier Transform (FT). This is followed by phase correction, baseline correction, and referencing the chemical shifts to the internal standard (TMS).

Data Presentation: ¹H and ¹³C NMR Data for Selected Branched Alkanes

The following tables summarize the ¹H and ¹³C NMR chemical shifts for several common branched alkanes. Data has been compiled from the Spectral Database for Organic Compounds (SDBS).

2-Methylpentane

| Carbon Position | ¹³C Chemical Shift (ppm) | Proton Position | ¹H Chemical Shift (ppm) | Multiplicity |

| 1 | 22.6 | 1 | 0.88 | d |

| 2 | 27.9 | 2 | 1.54 | m |

| 3 | 41.8 | 3 | 1.17 | m |

| 4 | 20.7 | 4 | 1.28 | m |

| 5 | 14.2 | 5 | 0.89 | t |

| 6 (CH₃ on C2) | 22.6 | 6 | 0.88 | d |

3-Methylpentane (B165638)

| Carbon Position | ¹³C Chemical Shift (ppm) | Proton Position | ¹H Chemical Shift (ppm) | Multiplicity |

| 1 & 5 | 11.5 | 1 & 5 | 0.86 | t |

| 2 & 4 | 29.4 | 2 & 4 | 1.35 | m |

| 3 | 36.6 | 3 | 1.13 | m |

| 6 (CH₃ on C3) | 18.7 | 6 | 0.84 | d |

2,3-Dimethylbutane (B166060)

| Carbon Position | ¹³C Chemical Shift (ppm) | Proton Position | ¹H Chemical Shift (ppm) | Multiplicity |

| 1, 4, & CH₃'s | 19.5 | 1, 4, & CH₃'s | 0.84 | d |

| 2 & 3 | 34.0 | 2 & 3 | 1.55 | m |

2,2-Dimethylbutane (B166423)

| Carbon Position | ¹³C Chemical Shift (ppm) | Proton Position | ¹H Chemical Shift (ppm) | Multiplicity |

| 1 | 29.1 | 1 | 0.86 | s |

| 2 | 30.6 | 3 | 1.20 | q |

| 3 | 36.7 | 4 | 0.86 | t |

| 4 | 8.8 |

2,2,4-Trimethylpentane (Isooctane)

| Carbon Position | ¹³C Chemical Shift (ppm) | Proton Position | ¹H Chemical Shift (ppm) | Multiplicity |

| 1 | 31.5 | 1 | 0.90 | s |

| 2 | 31.1 | 3 | 1.55 | d |

| 3 | 53.4 | 4 | 1.84 | m |

| 4 | 24.9 | 5 & CH₃'s on C4 | 0.93 | d |

| 5 & CH₃'s on C4 | 22.8 | |||

| CH₃'s on C2 | 31.5 |

Visualization of NMR Analysis

The following diagrams, created using the DOT language, illustrate key concepts and workflows in the NMR analysis of branched alkanes.

References

- 1. 2,3-dimethylbutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2,3-dimethylbutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. researchgate.net [researchgate.net]

- 3. 3-METHYLPENTANE(96-14-0) 1H NMR [m.chemicalbook.com]

- 4. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 5. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 6. ekwan.github.io [ekwan.github.io]

- 7. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. 3-methylpentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 3-methylpentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. C-13 nmr spectrum of 3-methylpentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 3-methylpentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 12. 2,3-Dimethylbutane | C6H14 | CID 6589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 3-Methylpentane | C6H14 | CID 7282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 2,2-dimethylbutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2,2-dimethylbutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. Spectral database for organic compounds, SDBS · Libraries · Lafayette College [library.lafayette.edu]

A Technical Guide to the Chirality of 3-Ethyl-2-methylnonane

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the stereochemical properties of the branched alkane 3-Ethyl-2-methylnonane. It covers the determination of its chiral centers, the application of Cahn-Ingold-Prelog (CIP) rules for stereochemical assignment, and the analytical methodologies required for the separation and characterization of its stereoisomers.

Introduction to Chirality in this compound

Chirality is a fundamental property of molecules that lack an internal plane of symmetry, resulting in non-superimposable mirror images known as enantiomers. In the pharmaceutical industry, the chirality of a drug molecule is critical, as different enantiomers can exhibit vastly different pharmacological and toxicological effects.

This compound (C₁₂H₂₆) is a branched alkane that serves as a model compound for understanding chirality in aliphatic structures. Its structure contains two stereocenters, which are carbon atoms bonded to four different substituent groups.

The structure of this compound is as follows:

The chiral centers are located at carbon-2 (C2) and carbon-3 (C3).

-

C2 is bonded to: a hydrogen atom (H), a methyl group (-CH₃), an isopropyl-like fragment, and the rest of the substituted nonane (B91170) chain.

-

C3 is bonded to: a hydrogen atom (H), an ethyl group (-CH₂CH₃), a sec-butyl-like fragment, and the rest of the substituted nonane chain.

The presence of two chiral centers means that this compound can exist as 2² = 4 distinct stereoisomers. These stereoisomers consist of two pairs of enantiomers, which are diastereomers of each other.

Stereochemical Assignment: The Cahn-Ingold-Prelog (CIP) Rules

To unambiguously name each stereoisomer, the Cahn-Ingold-Prelog (CIP) rules are used to assign an absolute configuration (R or S) to each chiral center.[1] The assignment is based on a priority system for the four substituents attached to the stereocenter.

Priority Rules Summary:

-

Atomic Number: Higher atomic number of the atom directly attached to the chiral center gets higher priority.[2]

-

First Point of Difference: If the directly attached atoms are the same, proceed along the substituent chains until the first point of difference is found. The chain with the atom of higher atomic number at this point receives higher priority.[3]

-

Multiple Bonds: Atoms in double or triple bonds are treated as if they were bonded to an equivalent number of single-bonded atoms.

Application to this compound (C3):

Let's assign priorities to the groups attached to the C3 stereocenter:

-

Group 1: -CH(CH₃)₂ (the C2-fragment)

-

Group 2: -CH₂CH₂CH₂CH₂CH₂CH₃ (hexyl group)

-

Group 3: -CH₂CH₃ (ethyl group)

-

Group 4: -H (hydrogen)

Priority Assignment at C3:

-

Directly Attached Atoms: All three non-hydrogen groups are attached via a carbon atom, creating a tie.

-

First Point of Difference:

-

Hexyl group: The first carbon is bonded to (C, H, H).

-

Ethyl group: The first carbon is bonded to (C, H, H).

-

C2-fragment: The first carbon (C2) is bonded to (C, C, H) - referring to the two methyl carbons and the C1 carbon.

-

Comparing the lists of atoms, the C2-fragment (C, C, H) takes priority over the hexyl and ethyl groups (C, H, H). Priority 1: -CH(CH₃)₂ .

-

-

Resolving the Remaining Tie:

-

To distinguish between the hexyl and ethyl groups, we move further down their chains.

-

Hexyl group: The second carbon is bonded to (C, H, H).

-

Ethyl group: The second carbon is bonded to (H, H, H).

-

The hexyl group's second carbon is bonded to another carbon, while the ethyl group's is not. Therefore, the hexyl group has the higher priority. Priority 2: Hexyl group . Priority 3: Ethyl group .

-

-

Lowest Priority: The hydrogen atom has the lowest atomic number. Priority 4: -H .

Once priorities are assigned, the molecule is oriented so the lowest-priority group (H) points away from the viewer. The configuration is R (from rectus) if the path from priority 1 → 2 → 3 is clockwise, and S (from sinister) if it is counter-clockwise.[4] A similar process is followed for the C2 center.

Experimental Protocols for Stereoisomer Analysis

The analysis of chiral alkanes is challenging due to their lack of functional groups and chromophores. However, specialized techniques can be employed for their separation and characterization.

Protocol 1: Separation by Chiral Gas Chromatography (GC)

Principle: Chiral Gas Chromatography (GC) is a powerful technique for separating volatile enantiomers.[5] The separation occurs on a capillary column coated with a chiral stationary phase (CSP), typically a derivatized cyclodextrin. Enantiomers interact diastereomerically with the CSP, leading to different retention times and allowing for their separation and quantification.[6][7]

Instrumentation:

-

Gas Chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Chiral capillary column (e.g., a β- or γ-cyclodextrin-based CSP).

Methodology:

-

Sample Preparation: Dissolve a small amount (e.g., 1-5 mg) of the this compound mixture in a volatile, achiral solvent (e.g., hexane (B92381) or pentane) to a final concentration of approximately 1 mg/mL.

-

Instrument Setup:

-

Injector: Set to a temperature sufficient to vaporize the sample without degradation (e.g., 220 °C). Use split injection mode (e.g., 50:1 split ratio) to avoid column overloading.

-

Carrier Gas: Use high-purity hydrogen or helium with a constant flow rate or pressure program.

-

Oven Program: Start at a low temperature (e.g., 50-60 °C) and ramp up at a slow rate (e.g., 1-2 °C/min) to a final temperature (e.g., 180 °C). The slow ramp is crucial for resolving stereoisomers.

-

Detector: Set the FID temperature to 250 °C. If using MS, operate in electron ionization (EI) mode.

-

-

Injection and Data Acquisition: Inject 1 µL of the prepared sample. Record the chromatogram, noting the retention times of the separated peaks.

-

Data Analysis: Integrate the peak areas of the stereoisomers. The enantiomeric excess (% ee) can be calculated from the areas of the two enantiomer peaks: % ee = |(Area₁ - Area₂)/(Area₁ + Area₂)| x 100.

Protocol 2: Absolute Configuration by Vibrational Circular Dichroism (VCD)

Principle: VCD measures the differential absorption of left and right circularly polarized infrared light during molecular vibrations.[8] Since enantiomers have mirror-image structures, they produce VCD spectra of equal magnitude but opposite sign (mirror-image spectra). By comparing the experimentally measured VCD spectrum with spectra predicted by ab initio quantum chemical calculations for a known configuration (e.g., 2R, 3R), the absolute configuration of the sample can be determined unambiguously.[9][10]

Methodology:

-

Computational Modeling:

-

Perform a conformational search for one enantiomer (e.g., (2R, 3R)-3-Ethyl-2-methylnonane) using a molecular mechanics force field.

-

Optimize the geometries of the low-energy conformers using Density Functional Theory (DFT) (e.g., B3LYP functional with a 6-31G(d) basis set).

-

Calculate the vibrational frequencies, IR intensities, and VCD intensities for each optimized conformer.

-

Generate a Boltzmann-averaged VCD spectrum based on the relative energies of the conformers.

-

-

Experimental Measurement:

-

Prepare a concentrated solution of the enantiomerically pure sample in a suitable IR-transparent solvent (e.g., CCl₄ or CDCl₃).

-

Acquire the VCD and IR spectra using a VCD spectrometer over the desired frequency range (typically 2000-800 cm⁻¹).

-

Perform baseline correction and solvent subtraction.

-

-

Data Analysis:

-

Compare the experimental VCD spectrum with the computationally predicted spectrum.

-

A good match in terms of sign and relative intensity of the VCD bands confirms the absolute configuration. If the experimental spectrum is the mirror image of the calculated one, the sample has the opposite absolute configuration.[8]

-

Data Presentation

Table 1: Illustrative Chromatographic Data for Stereoisomer Separation

| Stereoisomer Configuration | Retention Time (tR) [min] | Relative Abundance [%] |

|---|---|---|

| (2R, 3S) | 45.2 | 25.0 |

| (2S, 3R) | 46.5 | 25.0 |

| (2R, 3R) | 48.1 | 25.0 |

| (2S, 3S) | 49.8 | 25.0 |

Note: Data is hypothetical. Elution order depends on the specific chiral stationary phase used.

Table 2: Illustrative Chiroptical Data

| Stereoisomer Configuration | Specific Rotation [α]D²⁰ (deg·mL·g⁻¹·dm⁻¹) |

|---|---|

| (2R, 3R) | +8.5 |

| (2S, 3S) | -8.5 |

| (2R, 3S) | +12.1 |

| (2S, 3R) | -12.1 |

Note: Data is hypothetical. The sign of rotation must be determined experimentally and does not directly correlate with the R/S designation.[11]

Experimental Workflow Visualization

The logical flow from a sample mixture to full stereochemical characterization involves multiple steps, as illustrated in the following diagram.

References

- 1. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

- 2. vanderbilt.edu [vanderbilt.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. scribd.com [scribd.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. gcms.cz [gcms.cz]

- 7. researchgate.net [researchgate.net]

- 8. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Ethyl-2-methylnonane

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the synthesis of the branched alkane 3-ethyl-2-methylnonane. A robust two-step synthetic route is presented, commencing with a Grignard reaction to construct the carbon skeleton, followed by the reduction of the resulting tertiary alcohol to yield the target alkane. Detailed experimental protocols, safety precautions, and characterization data are provided to facilitate the successful execution of this synthesis. The methodologies described are broadly applicable to the synthesis of other complex branched alkanes, which are of interest in medicinal chemistry and materials science.

Introduction

Branched alkanes are fundamental structural motifs in a vast array of organic molecules, including pharmaceuticals and high-performance lubricants. Their unique steric and electronic properties influence molecular interactions and bulk material characteristics. The synthesis of specific, highly branched alkanes such as this compound requires precise and reliable synthetic strategies. This application note details a two-step approach for the synthesis of this compound, leveraging a Grignard reaction followed by a deoxygenation step.

Overall Synthetic Scheme

The synthesis of this compound is achieved in two sequential steps:

-

Step 1: Grignard Reaction. The reaction of hexylmagnesium bromide with 2-butanone (B6335102) yields the tertiary alcohol, 4-ethyl-3-methylnonan-3-ol.

-

Step 2: Reduction. The deoxygenation of 4-ethyl-3-methylnonan-3-ol to the final product, this compound.

Caption: Two-step synthesis of this compound.

Data Presentation

The following tables summarize the quantitative data for the starting materials, intermediate, and final product.

Table 1: Physical and Chemical Properties of Reactants and Products

| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |

| 2-Butanone | C₄H₈O | 72.11 | 79.6[1] | 0.805[2][3] | 1.379[3] |

| Hexylmagnesium Bromide | C₆H₁₃BrMg | 189.38 | N/A | 0.965 (in ether) | N/A |

| 4-Ethyl-3-methylnonan-3-ol | C₁₂H₂₆O | 186.34 | (estimated) 220-230 | (estimated) 0.85 | (estimated) 1.44 |

| This compound | C₁₂H₂₆ | 170.33 | (estimated) 205-215 | (estimated) 0.76 | (estimated) 1.42 |

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H NMR | Multiple overlapping signals in the alkane region (δ 0.8-1.5 ppm). Expect complex splitting patterns due to diastereotopic protons. |

| ¹³C NMR | Multiple signals in the aliphatic region (δ 10-50 ppm). The number of signals will depend on the diastereomers present. |

| IR (Infrared) | C-H stretching vibrations from 2850-2960 cm⁻¹; C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹.[4][5][6][7] |

| MS (Mass Spec.) | Molecular ion (M⁺) peak at m/z 170, likely of low abundance.[8][9][10] Fragmentation will be dominated by cleavage at the branching points to form stable carbocations.[8][9][10][11] |

Experimental Protocols

Safety Precautions:

-

All manipulations involving Grignard reagents must be conducted under an inert atmosphere (e.g., nitrogen or argon) as they are highly reactive with water and atmospheric moisture.[12]

-

Anhydrous solvents are essential for the success of the Grignard reaction.

-

2-Butanone is a highly flammable liquid and an eye irritant.[13][14][15][16] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

The workup of the Grignard reaction can be exothermic; perform additions of aqueous solutions slowly and with cooling.

Materials:

-

Magnesium turnings

-

2-Butanone

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Ice bath

Procedure:

-

Preparation of the Grignard Reagent:

-

Set up a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add magnesium turnings to the flask.

-

In the dropping funnel, place a solution of 1-bromohexane in anhydrous diethyl ether.

-

Add a small portion of the 1-bromohexane solution to the magnesium turnings. If the reaction does not initiate, gentle warming may be required.

-

Once the reaction has started, add the remaining 1-bromohexane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with 2-Butanone:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Prepare a solution of 2-butanone in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the 2-butanone solution dropwise to the stirred Grignard reagent.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

-

-

Workup and Purification:

-

Carefully pour the reaction mixture over a mixture of crushed ice and saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel, separate the ether layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting tertiary alcohol by vacuum distillation or flash column chromatography.

-

Caption: Workflow for the synthesis of 4-ethyl-3-methylnonan-3-ol.

A variety of methods can be employed for the reduction of tertiary alcohols.[17][18][19][20][21] One effective method utilizes indium(III) chloride as a catalyst with a silane (B1218182) reducing agent.[17][20]

Materials:

-

4-Ethyl-3-methylnonan-3-ol

-

Indium(III) chloride (InCl₃)

-

Chlorodiphenylsilane (Ph₂SiHCl)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen inlet

Procedure:

-

Reaction Setup:

-

To a solution of 4-ethyl-3-methylnonan-3-ol in anhydrous DCM under a nitrogen atmosphere, add a catalytic amount of InCl₃.

-

Add chlorodiphenylsilane to the mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

-

Workup and Purification:

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with hexanes) to afford pure this compound.

-

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

-